N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 3-methylphenol.
Formation of Intermediate: The 3-amino-2-methylphenol is reacted with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 3-methylphenol under specific reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide
- N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide
- N-(3-Amino-2-methylphenyl)-2-(3-chlorophenoxy)-propanamide
Uniqueness
N-(3-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and phenoxy groups provides a versatile platform for further functionalization and derivatization.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(3-methylphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-4-7-14(10-11)21-13(3)17(20)19-16-9-5-8-15(18)12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZUSHWPXPPZDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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